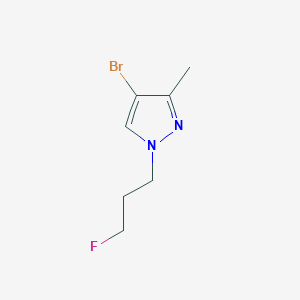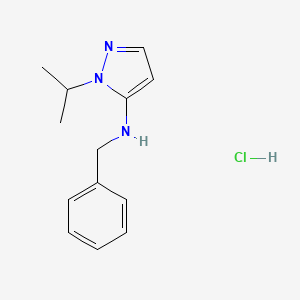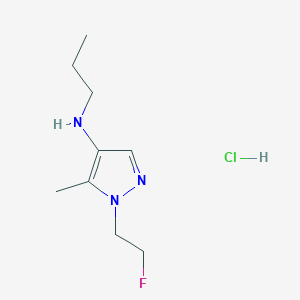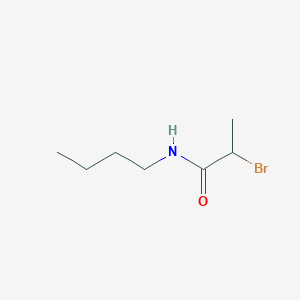
4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a bromine atom at the 4-position, a fluoropropyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone or an equivalent compound.
Bromination: The pyrazole ring is then brominated at the 4-position using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Introduction of the Fluoropropyl Group: The fluoropropyl group is introduced at the 1-position through a nucleophilic substitution reaction using a suitable fluoropropyl halide.
Methylation: Finally, the methyl group is introduced at the 3-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar solvent and a base.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride can be used.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 4-position.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.
Coupling Reactions: Products include larger molecules formed through the coupling of the pyrazole compound with other aromatic or aliphatic compounds.
Scientific Research Applications
4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(3-fluoropropyl)-2-nitroimidazole: Similar in structure but contains a nitro group instead of a methyl group.
1-(3-Fluoropropyl)-3-methyl-1H-pyrazole: Lacks the bromine atom at the 4-position.
4-Bromo-1-(3-fluoropropyl)-1H-pyrazole: Lacks the methyl group at the 3-position.
Uniqueness
4-Bromo-1-(3-fluoropropyl)-3-methyl-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring
Properties
Molecular Formula |
C7H10BrFN2 |
|---|---|
Molecular Weight |
221.07 g/mol |
IUPAC Name |
4-bromo-1-(3-fluoropropyl)-3-methylpyrazole |
InChI |
InChI=1S/C7H10BrFN2/c1-6-7(8)5-11(10-6)4-2-3-9/h5H,2-4H2,1H3 |
InChI Key |
MAWWUAKJGSSGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)CCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12224079.png)

![6-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B12224085.png)

![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B12224089.png)
![5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12224099.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12224102.png)
![3-[({[(1,1-Dioxidotetrahydrothiophen-3-yl)(methyl)carbamothioyl]disulfanyl}carbonothioyl)(methyl)amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B12224107.png)


![2-(4-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12224132.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]cyclobutanecarboxamide](/img/structure/B12224133.png)
![3-Bromo-4-[(1-cyclopentylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B12224137.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B12224152.png)
